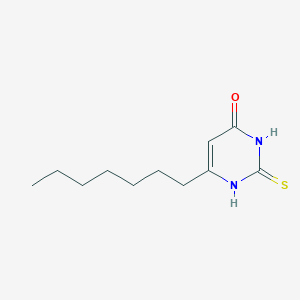
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinethione family. It is characterized by a heptyl group at the 6th position and a sulfanylidene group at the 2nd position of the pyrimidin-4-one ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of heptyl-substituted pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 6-heptyl-2-thiouracil with an appropriate oxidizing agent to introduce the sulfanylidene group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the heptyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted pyrimidin-4-one derivatives.
Applications De Recherche Scientifique
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one: A pyrimidinethione with a hydroxyethyl group instead of a heptyl group.
2-Mercaptopyrimidine-4,6-diol: A related compound with hydroxyl groups at positions 4 and 6.
Uniqueness
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The heptyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets of proteins. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
53554-46-4 |
|---|---|
Formule moléculaire |
C11H18N2OS |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H18N2OS/c1-2-3-4-5-6-7-9-8-10(14)13-11(15)12-9/h8H,2-7H2,1H3,(H2,12,13,14,15) |
Clé InChI |
MTRAJDWJDQTNEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=O)NC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


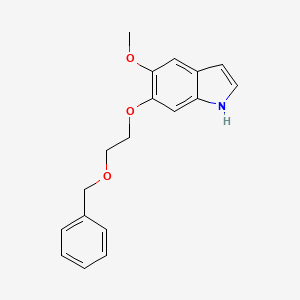
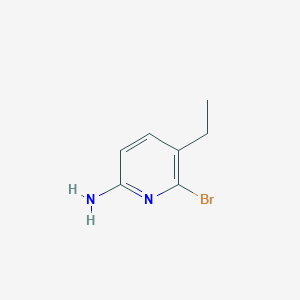
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
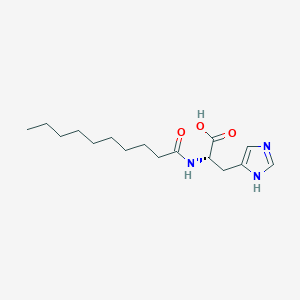
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
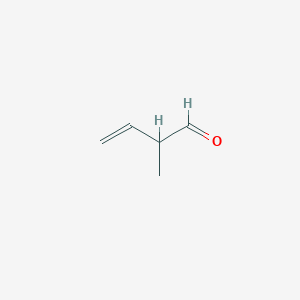
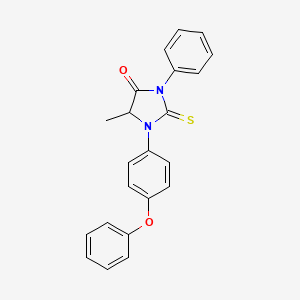
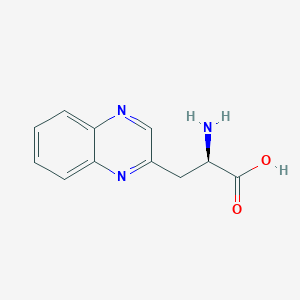

![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
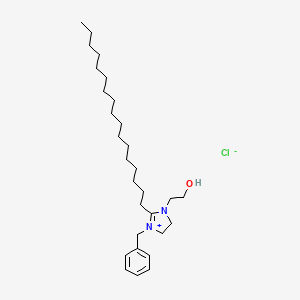
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
